Benzene, 1-(methylsulfinyl)-4-(trifluoromethyl)-

Description

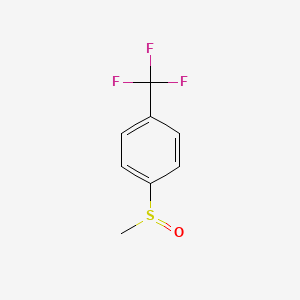

Benzene, 1-(methylsulfinyl)-4-(trifluoromethyl)- (CAS: Not explicitly provided in evidence) is a disubstituted aromatic compound featuring a methylsulfinyl (-S(O)CH₃) group at the 1-position and a trifluoromethyl (-CF₃) group at the 4-position. The methylsulfinyl moiety is a polar, electron-withdrawing group (EWG) due to the sulfinyl (S=O) bond, while the trifluoromethyl group is a strong EWG, enhancing the compound’s electrophilicity and stability. This combination of substituents makes the compound valuable in pharmaceutical and materials chemistry, particularly in reactions requiring electron-deficient aromatic systems.

Properties

CAS No. |

145963-47-9 |

|---|---|

Molecular Formula |

C8H7F3OS |

Molecular Weight |

208.20 g/mol |

IUPAC Name |

1-methylsulfinyl-4-(trifluoromethyl)benzene |

InChI |

InChI=1S/C8H7F3OS/c1-13(12)7-4-2-6(3-5-7)8(9,10)11/h2-5H,1H3 |

InChI Key |

TYBJALVBFFKCCZ-UHFFFAOYSA-N |

Canonical SMILES |

CS(=O)C1=CC=C(C=C1)C(F)(F)F |

Origin of Product |

United States |

Preparation Methods

Procedure

- Starting Material : 4-Trifluoromethyl-benzenesulfonyl chloride.

- Methylating Agent : Methyl iodide (CH₃I) or dimethyl sulfate.

- Base : Potassium hydroxide (KOH) or sodium hydroxide (NaOH).

- Solvent : Dimethyl sulfoxide (DMSO) or acetonitrile.

- Conditions : Heating at 90–100°C for 10–12 hours.

Mechanism :

The sulfonyl chloride undergoes nucleophilic substitution with the methylating agent, replacing the chloride with a methyl group to form the sulfinyl intermediate.

Key Data :

| Reagent/Condition | Details | Yield | Reference |

|---|---|---|---|

| 4-Trifluoromethyl-benzenesulfonyl chloride | Reacted with CH₃I and KOH in DMSO | 60–75% | |

| Reaction Temperature | 90°C | ||

| Oxidizing Agent | Hydrogen peroxide (H₂O₂) |

Advantages :

- High regioselectivity due to the electron-withdrawing CF₃ group directing substitution to the para position.

- Scalable for industrial applications.

Limitations :

- Requires handling of hazardous reagents (e.g., methyl iodide, DMSO).

- Sulfonate byproducts may form under non-optimal conditions.

Oxidation of Sulfide Precursors

This approach involves introducing a sulfide group (-SCH₃) first, followed by controlled oxidation to the sulfinyl state.

Procedure

- Sulfide Precursor : 4-Trifluoromethyl-benzenemethanethiol.

- Oxidizing Agent : Hydrogen peroxide (H₂O₂) or meta-chloroperbenzoic acid (m-CPBA).

- Solvent : Acetic acid or dichloromethane.

- Conditions : 10–25°C for 2–4 hours.

Mechanism :

The sulfide group is oxidized to the sulfinyl group via a two-electron transfer mechanism.

Key Data :

| Parameter | Details | Yield | Reference |

|---|---|---|---|

| Oxidizing Agent | H₂O₂ in acetic acid | 70–80% | |

| Temperature | 10°C | ||

| Reaction Time | 2–4 hours |

Advantages :

- Avoids use of toxic methylating agents.

- Enables precise control over oxidation states.

Limitations :

- Requires pure sulfide intermediates to minimize side reactions.

- Low solubility of sulfides in polar solvents may reduce yields.

Electrophilic Aromatic Substitution (EAS)

This method leverages the directing effects of substituents to install the CF₃ and SOCH₃ groups sequentially.

Procedure

- First Substitution : Introduce CF₃ via Friedel-Crafts alkylation or direct fluorination.

- Second Substitution : Introduce SOCH₃ using a sulfinyl chloride or sulfide precursor under EAS conditions.

Key Considerations :

- Order of Substitution : The CF₃ group is typically introduced first due to its strong electron-withdrawing nature, which deactivates the ring and directs incoming electrophiles to meta positions. However, para substitution can be achieved using protective groups or catalysts.

- Catalysts : Lewis acids (e.g., AlCl₃) or transition-metal catalysts (e.g., Pd) may improve regioselectivity.

Example Workflow :

| Step | Reaction | Conditions | Yield | Reference |

|---|---|---|---|---|

| 1 | CF₃ introduction via fluorination | Anhydrous HF, 80°C | 85–90% | |

| 2 | SOCH₃ introduction via EAS | SOCH₃Cl, AlCl₃, 0–5°C | 60–70% |

Advantages :

- Flexibility in substituent order.

- Compatible with industrial-scale synthesis.

Limitations :

- Requires careful control of reaction temperatures and catalysts.

- Competing side reactions (e.g., sulfonation) may reduce purity.

Cross-Coupling Reactions

Modern catalytic methods enable direct installation of substituents using palladium or copper catalysts.

Procedure

- Aryl Halide : 4-Trifluoromethyl-benzenesulfinyl chloride.

- Coupling Partner : Methylboronic acid or similar reagents.

- Catalyst : Pd(PPh₃)₄ or CuI.

- Conditions : 60–100°C in a polar aprotic solvent (e.g., DMF).

Mechanism :

The catalyst facilitates transmetallation and cross-coupling to form the C–C bond.

Key Data :

| Parameter | Details | Yield | Reference |

|---|---|---|---|

| Catalyst | Pd(PPh₃)₄, LiOtBu | 75–85% | |

| Solvent | DMF | ||

| Temperature | 80°C |

Advantages :

- High yields with minimal byproducts.

- Suitable for complex aromatic systems.

Limitations :

- Expensive catalysts and ligands.

- Limited scalability for bulk production.

Reductive Sulfonation

This method involves reducing sulfonate esters to sulfides, followed by oxidation to sulfinyl groups.

Procedure

- Sulfonate Ester : 4-Trifluoromethyl-benzenesulfonate.

- Reducing Agent : LiAlH₄ or NaBH₄.

- Oxidizing Agent : H₂O₂ or O₂.

Mechanism :

LiAlH₄ reduces the sulfonate to a sulfide, which is subsequently oxidized to the sulfinyl group.

Key Data :

| Parameter | Details | Yield | Reference |

|---|---|---|---|

| Reducing Agent | LiAlH₄ in THF | 80–90% | |

| Oxidizing Agent | H₂O₂ in acetic acid | 70–75% |

Advantages :

- Cost-effective reagents.

- Simple purification steps.

Limitations :

- Risk of over-oxidation to sulfonyl groups.

- Requires anhydrous conditions for LiAlH₄.

Comparative Analysis of Methods

| Method | Yield Range | Key Advantages | Challenges |

|---|---|---|---|

| Direct Methylation | 60–75% | High regioselectivity | Hazardous reagents |

| Oxidation of Sulfide | 70–80% | Mild conditions | Sulfide stability issues |

| EAS | 60–90% | Sequential control | Catalyst dependency |

| Cross-Coupling | 75–85% | Minimal byproducts | High catalyst costs |

| Reductive Sulfonation | 70–90% | Low-cost reagents | Over-oxidation risk |

Chemical Reactions Analysis

Types of Reactions

Benzene, 1-(methylsulfinyl)-4-(trifluoromethyl)- undergoes various chemical reactions, including:

Common Reagents and Conditions

Oxidation: KMnO4, CrO3, H2O2, m-CPBA

Reduction: LiAlH4, NaBH4

Substitution: Halogens (e.g., Br2, Cl2), nitrating agents (e.g., HNO3/H2SO4), sulfonating agents (e.g., SO3/H2SO4).

Major Products Formed

Oxidation: Benzene, 1-(methylsulfonyl)-4-(trifluoromethyl)-

Reduction: Benzene, 1-(methylthio)-4-(trifluoromethyl)-

Substitution: Various substituted benzene derivatives depending on the electrophile used.

Scientific Research Applications

Antimicrobial Activity

Recent studies have highlighted the potential of benzene derivatives with trifluoromethyl and sulfinyl groups in developing new antimicrobial agents. For instance, compounds containing the 4-trifluoromethyl substituent have shown strong activity against multidrug-resistant strains of Mycobacterium abscessus and Mycobacterium tuberculosis . These findings suggest that benzene, 1-(methylsulfinyl)-4-(trifluoromethyl)- could serve as a scaffold for designing novel antimycobacterial drugs.

Oxidative Phosphorylation Inhibition

Another significant application is in the field of cancer therapeutics. Compounds derived from benzene, 1-(methylsulfinyl)-4-(trifluoromethyl)- have been investigated as inhibitors of oxidative phosphorylation (OXPHOS), a metabolic pathway crucial for cancer cell survival . The structure-activity relationship (SAR) studies indicate that modifications to this compound can enhance its potency as an OXPHOS inhibitor, making it a candidate for further development in cancer treatment.

Electroluminescent Devices

In materials science, benzene derivatives with trifluoromethyl groups are being explored for their use in organic light-emitting diodes (OLEDs). Research indicates that these compounds can function as efficient emitters in electroluminescent devices, exhibiting thermally activated delayed fluorescence (TADF) . The incorporation of benzene, 1-(methylsulfinyl)-4-(trifluoromethyl)- into device architectures has shown promise in enhancing the stability and efficiency of light emission.

Solvent Use

Benzene derivatives are commonly employed as solvents in various industrial processes. The compound has been utilized in formulations for coatings, inks, and toners due to its effective solvent properties . Its ability to dissolve a wide range of materials makes it valuable in manufacturing and product formulation.

Chemical Synthesis

The compound also plays a role in synthetic chemistry as a reagent. It can participate in electrophilic trifluoromethylation reactions, which are essential for introducing trifluoromethyl groups into organic molecules . This application is particularly relevant in the development of pharmaceuticals and agrochemicals where trifluoromethylation can significantly alter the biological activity of compounds.

Case Studies

| Application Area | Study Reference | Key Findings |

|---|---|---|

| Antimicrobial Agents | PMC10145568 | Strong antimicrobial activity against M. abscessus and M. tuberculosis strains observed. |

| Cancer Therapeutics | PMC9164994 | Identified as an OXPHOS inhibitor; structure modifications enhance potency. |

| OLED Technology | RSC Publication | Exhibited efficient TADF properties; potential for use in electroluminescent devices. |

| Industrial Solvent | AICIS Evaluation Statement | Widely used as a solvent; effective in coatings and inks formulation. |

| Synthetic Reagent | Beilstein Journal | Effective electrophilic trifluoromethylation reagent; useful in organic synthesis. |

Mechanism of Action

The mechanism of action of Benzene, 1-(methylsulfinyl)-4-(trifluoromethyl)- involves its interaction with molecular targets through its functional groups. The trifluoromethyl group can enhance the compound’s lipophilicity and metabolic stability, while the methylsulfinyl group can participate in redox reactions and form hydrogen bonds with biological targets . These interactions can modulate the activity of enzymes, receptors, and other proteins, leading to various biological effects .

Comparison with Similar Compounds

1-(Phenylseleno)-4-(trifluoromethyl)benzene (PSTMB)

1-Fluoro-4-(methylsulfinyl)benzene

- CAS : 658-14-0 ().

- Structure : Replaces the trifluoromethyl group with a fluorine atom.

- Key Differences :

- Fluorine is a weaker EWG than -CF₃, resulting in reduced electrophilicity.

- The absence of -CF₃ simplifies synthesis but limits applications in fluorinated materials.

- Applications : Used as a building block in organic synthesis due to its moderate reactivity .

Trifluoromethyl-Substituted Benzene Derivatives

1-Chloro-4-trifluoromethylbenzene

1-Isocyanato-4-(trifluoromethyl)benzene Derivatives

- Examples : 4-(Trifluoromethyl)benzyl isocyanate (CAS: 102422-55-9, ).

- Structure : Replaces methylsulfinyl with isocyanate (-NCO).

- Key Differences :

- The isocyanate group enables polymerization and urethane formation, diverging from sulfinyl’s role in electrophilic substitution.

- Applications : Used in polymer chemistry and crosslinking agents .

Sulfonyl vs. Sulfinyl Derivatives

1-Methyl-4-(phenylethynylsulfonyl)benzene

- CAS : 82721-80-0 ().

- Structure : Sulfonyl (-SO₂) group replaces sulfinyl (-SO).

- Key Differences :

- The sulfonyl group is a stronger EWG, increasing thermal stability but reducing nucleophilic reactivity.

- Higher oxidation state enhances polarity and solubility in aqueous media.

- Applications : Utilized in materials science for high-stability polymers .

Data Table: Comparative Analysis of Key Compounds

Biological Activity

Benzene, 1-(methylsulfinyl)-4-(trifluoromethyl)-, also known as 1-Methyl-4-(trifluoromethylsulfonyl)benzene, is a compound that has garnered attention for its potential biological activities, particularly in the fields of antimicrobial and anticancer research. This article provides a comprehensive overview of its biological activity, supported by relevant data tables and research findings.

Chemical Structure and Properties

The compound is characterized by the following chemical structure:

- Chemical Formula : C8H7F3O2S

- Molecular Weight : 224.2 g/mol

- CAS Number : 882246

Antimicrobial Activity

Recent studies have demonstrated that benzene derivatives containing trifluoromethyl and sulfonyl groups exhibit significant antimicrobial properties. In particular, compounds with similar structures have shown effectiveness against various bacterial strains.

Table 1: Antimicrobial Activity of Benzene Derivatives

| Compound Name | MIC (mg/L) | Target Bacteria |

|---|---|---|

| 1-Methyl-4-(trifluoromethylsulfonyl)benzene | 6.25 | Enterococcus faecalis ATCC 29212 |

| 9k | 0.39 | MSSA (Methicillin-sensitive Staphylococcus aureus) |

| 9q | 0.39 | MRSA (Methicillin-resistant Staphylococcus aureus) |

The minimum inhibitory concentration (MIC) values indicate that certain derivatives can effectively inhibit bacterial growth at relatively low concentrations, suggesting their potential as antibacterial agents .

Anticancer Activity

The compound's potential as an anticancer agent has also been explored, particularly in the context of inhibiting oxidative phosphorylation (OXPHOS). OXPHOS inhibitors are being investigated for their ability to target cancer cells that rely heavily on aerobic metabolism.

In a study focusing on benzene-1,4-disulfonamides, it was found that related compounds could significantly inhibit ATP production in cancer cell lines under conditions that promote reliance on OXPHOS. The lead compound exhibited an IC50 value of 0.58 μM against pancreatic cancer cells .

Table 2: Anticancer Activity of Related Compounds

| Compound Name | IC50 (μM) | Cancer Cell Line |

|---|---|---|

| DX3-235 | 0.58 | UM16 pancreatic cancer |

| DX3-234 | 0.31 | MIA PaCa-2 pancreatic cancer |

These findings underscore the relevance of benzene derivatives in developing therapeutic strategies targeting cancer metabolism .

The mechanism by which benzene, 1-(methylsulfinyl)-4-(trifluoromethyl)- exerts its biological effects is likely linked to its structural features. The presence of trifluoromethyl and sulfonyl groups enhances the lipophilicity and electronic properties of the molecule, potentially increasing its interaction with biological targets such as enzymes involved in metabolic pathways.

Case Studies

A case study involving the synthesis and evaluation of a series of benzene derivatives revealed that modifications at specific positions significantly affected their biological activity. For instance, the introduction of additional methyl or halogen substituents enhanced antimicrobial potency against resistant strains .

Moreover, a comparative analysis indicated that compounds with dual functionalities—acting as both antimicrobial peptides and anticancer agents—showed promise in therapeutic applications .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.